molecular formula C18H14N4O2 B3144272 N,N'-(1,2-Phenylene)diisonicotinamide CAS No. 548480-36-0

N,N'-(1,2-Phenylene)diisonicotinamide

Cat. No.: B3144272
CAS No.: 548480-36-0
M. Wt: 318.3 g/mol
InChI Key: VZKSZHSIAOYYOQ-UHFFFAOYSA-N
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Description

N,N'-(1,2-Phenylene)diisonicotinamide (CAS: 548480-36-0) is an organic compound with the molecular formula C18H14N4O2 and a molecular weight of 318.33 g/mol. It is a bis(amidopyridyl) ligand designed for research applications, particularly in the field of supramolecular chemistry and materials science. This compound is a key building block in coordination-driven self-assembly, serving as a bridging ligand for constructing discrete molecular complexes and extended metal-organic frameworks (MOFs) . It has been utilized in scientific studies to generate heteroleptic palladium(II) complexes and metallocyclic systems . The ligand's structure, featuring two pyridyl nitrogen atoms and amide groups, allows it to coordinate to metal centers and engage in hydrogen bonding, which can direct the formation of specific supramolecular architectures . Researchers value this ligand for exploring the self-assembly of porous materials and complex molecular topologies . The amide groups can act as hydrogen bond donors and acceptors, contributing to the stability and properties of the resulting frameworks . This product is intended for research and development use only by technically qualified individuals. It is explicitly not intended for diagnostic, therapeutic, or any human or veterinary use, nor for application in foods, cosmetics, drugs, or consumer products. Synonyms for this compound include N,N'-(1,2-phenylene)bis(isonicotinamide) and 1,2-C6H4(NHC(O)-4-C5H4N)2 . For comprehensive handling and safety information, please consult the product's Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c23-17(13-5-9-19-10-6-13)21-15-3-1-2-4-16(15)22-18(24)14-7-11-20-12-8-14/h1-12H,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKSZHSIAOYYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=NC=C2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N,n 1,2 Phenylene Diisonicotinamide

Precursor Synthesis and Functionalization of 1,2-Phenylenediamine Derivatives

The primary precursor for the synthesis is 1,2-phenylenediamine (also known as o-phenylenediamine). While commercially available, the purity of this starting material is crucial for achieving a high yield of the final product and minimizing side reactions. Impurities in the diamine can interfere with the acylation process, leading to the formation of undesired byproducts.

Purification of commercial 1,2-phenylenediamine can be carried out using several methods:

Recrystallization: This technique involves dissolving the crude diamine in a suitable solvent at an elevated temperature and allowing it to cool slowly, causing the purified compound to crystallize. Solvents such as n-butanol or mixed solvent systems can be effective. researchgate.net

Vacuum Distillation: For larger quantities or to remove non-volatile impurities, vacuum distillation is an effective method. The crude material is heated under reduced pressure, and the purified diamine is collected as the distillate. google.com

Functionalization of the 1,2-phenylenediamine ring is generally not performed prior to the amide bond formation for this specific compound, as the primary amino groups are the reactive sites for the desired reaction.

Amide Bond Formation Strategies

The core of the synthesis is the formation of two amide bonds between one molecule of 1,2-phenylenediamine and two molecules of isonicotinic acid. This transformation is typically achieved through acylation reactions.

Direct amidation between a carboxylic acid and an amine is often difficult and requires high temperatures. Therefore, the carboxylic acid group of isonicotinic acid is typically "activated" to make it more susceptible to nucleophilic attack by the amine. The most common method involves converting isonicotinic acid into a more reactive derivative, such as an acyl chloride. researchgate.net

The process can be broken down into two main steps:

Activation of Isonicotinic Acid: Isonicotinic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to form isonicotinoyl chloride. nih.gov This reaction is often performed under reflux, and the excess thionyl chloride is removed under vacuum, leaving the highly reactive acyl chloride.

Coupling with 1,2-Phenylenediamine: The freshly prepared isonicotinoyl chloride is then reacted with 1,2-phenylenediamine. This reaction is typically carried out in an anhydrous solvent, such as tetrahydrofuran (THF), to prevent hydrolysis of the acyl chloride. nih.govnih.gov A non-nucleophilic base, such as triethylamine (TEA) or pyridine (B92270), is added to the reaction mixture. The base plays a critical role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, which would otherwise react with the amine groups of the starting material and product, reducing the yield.

Table 1: Reactants in Acylation Reaction

ReactantRole
1,2-PhenylenediamineNucleophile (Amine source)
Isonicotinoyl ChlorideElectrophile (Activated acid)
Triethylamine (TEA)Base (HCl scavenger)
Tetrahydrofuran (THF)Anhydrous Solvent

To improve efficiency and reduce the handling of sensitive intermediates like acyl chlorides, one-pot synthetic strategies can be employed. researchgate.net In this approach, the activation of the carboxylic acid and the subsequent reaction with the amine occur in the same reaction vessel without the isolation of the intermediate.

A plausible one-pot procedure involves:

Refluxing isonicotinic acid with thionyl chloride in an appropriate solvent.

After the activation step is complete, the excess thionyl chloride is removed under vacuum.

The reaction vessel, now containing the isonicotinoyl chloride, is cooled, and a solution of 1,2-phenylenediamine and a base (e.g., triethylamine) in the same or a different anhydrous solvent is added directly to it. nih.gov

This method streamlines the synthesis, reduces solvent waste, and minimizes potential losses during intermediate purification steps.

Reaction Optimization and Yield Enhancement

Several factors can be adjusted to maximize the yield and purity of N,N'-(1,2-Phenylene)diisonicotinamide.

Stoichiometry: A slight excess of the isonicotinoyl chloride (e.g., 2.1 to 2.2 equivalents per equivalent of diamine) can be used to ensure that both amine groups of the 1,2-phenylenediamine are fully acylated.

Temperature: The acylation reaction is often carried out at elevated temperatures (reflux) to ensure a reasonable reaction rate and drive the reaction to completion. nih.gov

Reaction Time: The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC). acs.org This allows for the determination of the optimal reaction time, ensuring complete consumption of the starting materials while minimizing the formation of degradation products.

Purification Techniques for this compound

After the reaction is complete, the crude product must be purified to remove unreacted starting materials, byproducts (such as triethylamine hydrochloride), and any side products. A multi-step purification process is typically employed.

Table 2: Purification Methods

TechniquePurposeDetails
Filtration & Washing Removal of salt byproducts and soluble impuritiesThe crude reaction mixture is often filtered to remove the precipitated triethylamine hydrochloride. The resulting solid is then washed sequentially with water and an organic solvent like ethanol. nih.gov
Recrystallization High-purity crystalline productThe washed solid is dissolved in a minimal amount of a hot solvent or solvent mixture (e.g., DMF/THF) and allowed to cool slowly, resulting in the formation of pure crystals. nih.gov
Column Chromatography Separation of closely related compoundsFor challenging purifications, silica gel column chromatography can be used, eluting with a solvent system such as petroleum ether/ethyl acetate. researchgate.net

Controlled Crystallization for Single Crystal Growth

To perform analyses such as X-ray crystallography, high-quality single crystals of the compound are required. The growth of these crystals is a delicate process that requires precise control over the crystallization conditions.

A common and effective method for growing single crystals is slow evaporation . mdpi.com A solution of the highly purified this compound is prepared in a suitable solvent system, such as a mixture of dimethylformamide (DMF) and tetrahydrofuran (THF). nih.gov The solution is filtered to remove any dust particles and then left in a loosely covered container in a vibration-free environment. As the solvent slowly evaporates over several days, the concentration of the compound gradually increases, leading to the formation of well-ordered single crystals.

Compound Index

Advanced Characterization Techniques for Structural Elucidation of N,n 1,2 Phenylene Diisonicotinamide

Single Crystal X-ray Diffraction Analysis

Crystalline Packing and Lattice Parameters

The crystalline packing of N,N'-(1,2-Phenylene)diisonicotinamide is anticipated to be governed by a combination of hydrogen bonding and π-π stacking interactions. While specific lattice parameters for the title compound are not reported, data from the analogous compound, N,N'-(4,5-Dimethyl-1,2-phenylene)bis(pyridine-2-carboxamide), offers valuable insights. This related molecule crystallizes in a monoclinic system, which is a common crystal system for organic molecules of this nature. The unit cell dimensions and angles provide a quantitative description of the repeating unit within the crystal.

Interactive Table: Crystal Data for a Related Compound: N,N'-(4,5-Dimethyl-1,2-phenylene)bis(pyridine-2-carboxamide)

ParameterValue
Crystal SystemMonoclinic
Space GroupCc
a (Å)12.1299 (8)
b (Å)18.9418 (8)
c (Å)7.7549 (4)
α (°)90
β (°)100.375 (4)
γ (°)90
Volume (ų)1752.65 (17)
Z (molecules/unit cell)4

This data is for a related compound and serves as an illustrative example.

Intermolecular Interactions within the Crystal Lattice

The presence of both hydrogen bond donors (the N-H of the amide groups) and acceptors (the carbonyl oxygen and the pyridine (B92270) nitrogen atoms) in this compound suggests that hydrogen bonding will be a dominant force in its crystal packing. In the crystal structure of the related N,N'-(4,5-Dimethyl-1,2-phenylene)bis(pyridine-2-carboxamide), intramolecular N-H···N hydrogen bonds are observed, which help to stabilize the molecular conformation. Furthermore, intermolecular hydrogen bonds involving the amide groups lead to the formation of one-dimensional chains. It is highly probable that this compound would exhibit similar intermolecular N-H···O hydrogen bonds, creating chains or more complex two- or three-dimensional networks.

Solution-State Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the phenylene and pyridine rings, as well as the amide protons. Based on the analysis of related structures and general principles of NMR spectroscopy, the following chemical shifts can be predicted. The amide protons (N-H) are anticipated to appear as a broad singlet in the downfield region, typically between δ 10.0 and 11.0 ppm, due to their acidic nature and involvement in hydrogen bonding. The protons of the pyridine rings will likely appear as two sets of doublets in the aromatic region (δ 7.0-9.0 ppm). The protons on the phenylene ring are also expected in the aromatic region, likely as a multiplet.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
Amide (N-H)10.0 - 11.0Broad Singlet
Pyridine (α to N)8.7 - 8.9Doublet
Pyridine (β to N)7.8 - 8.0Doublet
Phenylene7.2 - 7.6Multiplet

These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the chemical environment of each carbon atom in the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the carbons of the aromatic rings, and the carbons of the pyridine rings. The carbonyl carbons of the amide groups are typically found in the most downfield region of the spectrum, around δ 165 ppm. The aromatic carbons of the phenylene and pyridine rings will appear in the range of δ 110-155 ppm.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~165
Pyridine (Cα to N)~150
Pyridine (Cβ to N)~122
Pyridine (Cγ)~140
Phenylene (C-N)~135
Phenylene (C-H)~125

These are predicted values and are subject to variation based on experimental factors.

Multinuclear NMR for Metal-Ligand Binding Studies

The presence of multiple nitrogen atoms in this compound makes it an excellent ligand for coordinating with metal ions. Multinuclear NMR spectroscopy is a powerful technique for studying these metal-ligand interactions in solution. By observing the NMR signals of the metal nucleus itself (e.g., ¹¹³Cd or ⁶⁷Zn), direct information about the coordination environment of the metal can be obtained.

Upon coordination of this compound to a metal center such as zinc(II) or cadmium(II), changes in the ¹H and ¹³C NMR spectra of the ligand are expected. The coordination of the pyridine nitrogen atoms to the metal would lead to a downfield shift of the pyridine proton and carbon signals due to the deshielding effect of the metal ion.

More direct evidence of binding comes from observing the NMR spectrum of the metal nucleus. For instance, in ¹¹³Cd NMR spectroscopy, the chemical shift of the cadmium nucleus is highly sensitive to its coordination number and the nature of the coordinating atoms. The coordination of nitrogen ligands typically induces a significant upfield or downfield shift in the ¹¹³Cd resonance, providing a clear indication of complex formation. Similarly, ⁶⁷Zn NMR, although more challenging due to the quadrupolar nature of the nucleus, can provide valuable insights into the coordination geometry and dynamics of zinc complexes. While specific multinuclear NMR data for complexes of this compound are not available, studies on related systems demonstrate the utility of this technique in characterizing metal-ligand binding. nih.govresearchgate.net

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight and probing the fragmentation patterns of newly synthesized compounds. For a molecule like this compound, soft ionization techniques are particularly valuable.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of thermally labile and polar molecules by generating ions directly from a solution. nih.gov In the positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺, due to the presence of basic nitrogen atoms in the pyridine rings and amide linkages. rsc.org

The fragmentation of aromatic amides in ESI-MS often occurs at the amide bond (N-CO). rsc.orgnih.gov This cleavage leads to the formation of stable acylium cations. rsc.orgnih.gov For this compound, the primary fragmentation pathway is anticipated to involve the cleavage of one of the amide bonds, resulting in the loss of an isonicotinoyl group or a phenylenediamine-isonicotinamide fragment. Subsequent fragmentation could involve the loss of the second isonicotinoyl group. The presence of the pyridine ring can also influence fragmentation, potentially leading to characteristic ions. researchgate.netnih.gov In-source fragmentation can sometimes be observed, where the molecule breaks apart in the ion source before entering the mass analyzer, which can be controlled by adjusting the instrument parameters. stackexchange.com

Table 1: Predicted ESI-MS Fragmentation Data for this compound

m/z (Predicted) Proposed Fragment Fragmentation Pathway
319.12[M+H]⁺Protonated molecular ion
213.08[M - C₆H₄N₂O]⁺Loss of isonicotinamide (B137802)
106.04[C₆H₅NO]⁺Isonicotinoyl cation

Note: The m/z values are calculated based on the chemical formula C₁₈H₁₄N₄O₂ and may vary slightly in experimental data.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of secondary amide linkages (-CONH-) will give rise to distinct vibrational modes. The N-H stretching vibration is anticipated to appear as a sharp band in the region of 3300-3500 cm⁻¹. ucalgary.ca The amide I band (C=O stretching) is one of the most intense absorptions in the spectrum of amides and typically appears between 1630 and 1680 cm⁻¹. ucalgary.ca The amide II band, which arises from a combination of N-H bending and C-N stretching, is expected in the 1510-1570 cm⁻¹ region.

The aromatic nature of the phenylene and pyridine rings will be evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. pw.edu.plwpmucdn.com The vibrations of the pyridine ring itself can also lead to characteristic absorptions. researchgate.netmdpi.com

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Secondary AmideN-H Stretch3300 - 3500
Secondary AmideC=O Stretch (Amide I)1630 - 1680
Secondary AmideN-H Bend, C-N Stretch (Amide II)1510 - 1570
Aromatic RingC-H Stretch> 3000
Aromatic RingC=C Stretch1400 - 1600
Pyridine RingRing Vibrations~1590, ~1450

Electronic Absorption Spectroscopy for Electronic Structure Insights

Electronic absorption spectroscopy provides information about the electronic transitions within a molecule, which are influenced by the extent of conjugation and the nature of the chromophores present.

The UV-Vis spectrum of this compound, typically recorded in a suitable solvent, is expected to show absorption bands arising from π-π* and n-π* electronic transitions. The aromatic phenylene and pyridine rings, along with the amide carbonyl groups, constitute the primary chromophores. Aromatic amides generally exhibit strong absorption bands corresponding to π-π* transitions. researchgate.net The presence of extended conjugation in the molecule, involving the phenyl and pyridine rings through the amide linkages, will likely result in absorption maxima in the UV region. Simple amides and peptides show absorption maxima for n→π* transitions at around 215 nm. ucalgary.caacs.org Aromatic diamines can show absorption maxima around 310 nm, corresponding to the π-π* transition of the aromatic chromophores. researchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound

Electronic Transition Expected Wavelength Range (nm) Associated Chromophore
π → π250 - 350Aromatic rings (phenylene, pyridine) and amide C=O
n → π210 - 230Amide C=O

Advanced Microscopy for Morphological Studies

Advanced microscopy techniques are crucial for visualizing the morphology and surface features of solid materials at the micro- and nanoscale. For a compound like this compound, which has the potential for self-assembly through hydrogen bonding and π-π stacking, these techniques can reveal important structural information about its solid-state organization. nih.govrsc.org

Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can be employed to study the morphology of the compound in its powdered or thin-film form. nih.govnih.gov SEM provides high-resolution images of the sample's surface topography, while AFM can offer three-dimensional surface profiles with even higher resolution. Studies on similar aromatic amide-based molecules have shown the formation of various self-assembled structures, including vesicles, fibers, and nanoribbons, which can be visualized by these microscopic methods. nih.govresearchgate.netmdpi.com The observed morphology can be influenced by factors such as the solvent used for sample preparation and the inherent intermolecular interactions within the crystal lattice.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy is a powerful technique for visualizing the surface morphology of a sample with high magnification and depth of field. In the context of this compound, which is expected to be a crystalline or semi-crystalline solid, SEM would be instrumental in revealing details about its crystal habit, particle size distribution, and surface texture.

Detailed Research Findings:

SEM analysis of analogous aromatic polyamides has demonstrated its utility in characterizing the morphology of these materials. dtic.milmdpi.comrdlab137.it For instance, in the study of aromatic polyamide fibers, SEM has been used to examine the fracture surfaces, revealing fibrillated structures that provide insight into the material's mechanical properties. dtic.mil Similarly, for aromatic polyamide membranes, SEM has been employed to visualize the porous network structure, which is critical for their application in filtration. mdpi.commdpi.com

For a crystalline powder of this compound, SEM imaging would likely reveal the predominant crystal morphology, such as needles, plates, or prisms. The images would also allow for the measurement of crystal dimensions and the assessment of surface features like steps, kinks, or defects, which can influence the material's bulk properties. In cases where the compound forms larger aggregates, SEM can elucidate the nature of this aggregation.

Data Table: Hypothetical SEM Morphological Analysis of this compound Crystals

Morphological ParameterDescriptionHypothetical Value Range
Crystal HabitThe characteristic external shape of the crystals.Platy or acicular (needle-like)
Average Crystal LengthThe mean length of the individual crystals.10 - 100 µm
Average Crystal WidthThe mean width of the individual crystals.1 - 10 µm
Aspect RatioThe ratio of the average length to the average width.5:1 - 20:1
Surface TextureThe qualitative description of the crystal surfaces.Smooth with occasional step-growth features

This table is hypothetical and illustrates the type of data that would be obtained from an SEM analysis. Actual values would depend on the crystallization conditions.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy provides even higher resolution imaging than SEM, capable of resolving features down to the nanometer scale. It is particularly well-suited for characterizing the surface topography and, in some modes, the mechanical properties of materials at the nanoscale.

Detailed Research Findings:

AFM has been successfully used to study the self-assembly of various aromatic amides and peptides into well-defined nanostructures. acs.orgnih.gov These studies have shown that such molecules can form nanofibers, ribbons, and other complex architectures through hydrogen bonding and π-π stacking interactions. acs.org AFM allows for the direct visualization of these self-assembled structures and the measurement of their dimensions with high precision.

For this compound, AFM could be used to investigate the surface of a single crystal or a thin film of the material. It would be expected to reveal nanoscale features such as molecular terraces, growth spirals, and grain boundaries. If the molecule self-assembles into ordered structures from solution, AFM would be the ideal tool to characterize the morphology and dimensions of these assemblies. acs.org

Data Table: Hypothetical AFM Topographical Analysis of Self-Assembled this compound Nanostructures

Nanostructure ParameterDescriptionHypothetical Value Range
Structure TypeThe morphology of the self-assembled structures.Nanofibers or nanoribbons
Average HeightThe mean height of the nanostructures.2 - 5 nm
Average WidthThe mean width of the nanostructures.20 - 100 nm
PeriodicityThe repeating distance between adjacent nanostructures.30 - 150 nm
Surface Roughness (Rq)The root mean square average of height deviations.0.5 - 2.0 nm

This table is hypothetical and illustrates the type of data that would be obtained from an AFM analysis of self-assembled structures. Actual values would depend on the sample preparation and self-assembly conditions.

Computational and Theoretical Studies on N,n 1,2 Phenylene Diisonicotinamide

Density Functional Theory (DFT) Calculations

DFT calculations serve as the foundation for a comprehensive theoretical understanding of a molecular system. These calculations, typically performed using various functionals and basis sets, would allow for a detailed exploration of the properties of N,N'-(1,2-Phenylene)diisonicotinamide.

Geometrical Optimization and Structural Parameters

The initial step in a computational study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. This process would yield crucial data on bond lengths, bond angles, and dihedral angles. For this compound, this would involve determining the precise spatial arrangement of the two isonicotinamide (B137802) moieties relative to the central 1,2-phenylene linker. The planarity or non-planarity of the molecule, as well as the orientation of the amide linkages and pyridine (B92270) rings, would be key findings.

Table 1: Hypothetical Optimized Structural Parameters of this compound

ParameterBond/AnglePredicted Value
Bond LengthC-N (Amide)~1.35 Å
C=O (Amide)~1.23 Å
C-C (Phenylene)~1.40 Å
C-N (Pyridine)~1.34 Å
Bond AngleN-C-C (Amide)~115°
C-N-H (Amide)~120°
Dihedral AngleC-C-N-C (Amide-Phenylene)Variable, indicating potential for rotational isomers

Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Actual values would need to be determined through DFT calculations.

Vibrational Frequency Analysis

Following geometrical optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra. This analysis calculates the frequencies of all normal modes of vibration. For this compound, characteristic vibrational modes would include N-H stretching, C=O stretching of the amide groups, and various C-C and C-N stretching and bending modes within the aromatic rings. Comparing the calculated spectrum with experimentally obtained data, if available, would serve to validate the computational model.

Electronic Structure Analysis (HOMO-LUMO)

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller energy gap generally suggests higher reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electron transfer.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the regions that are susceptible to electrophilic and nucleophilic attack. In an MEP map, electron-rich regions (negative potential) are typically colored red, while electron-poor regions (positive potential) are colored blue. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the amide and pyridine groups, indicating their susceptibility to electrophilic attack, and positive potential around the amide and aromatic hydrogen atoms.

Fukui Function Analysis for Reactivity Prediction

Fukui functions are used to predict the local reactivity of different atomic sites within a molecule. By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions can identify the most likely sites for nucleophilic, electrophilic, and radical attack. This analysis would provide a more quantitative prediction of the reactive centers in this compound, complementing the qualitative insights from MEP maps.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which corresponds to stabilizing hyperconjugative interactions. For this compound, NBO analysis would quantify the strength of the resonance within the amide linkages and aromatic rings, as well as any intramolecular hydrogen bonding that might contribute to the molecule's stability and conformation.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for understanding the conformational dynamics, stability, and intermolecular interactions of molecules over time. A typical MD study involves defining a force field to describe the atomic interactions, solvating the molecule in a suitable medium, and simulating its movement by solving Newton's equations of motion. This can yield valuable insights into how the molecule behaves in different environments, its flexibility, and its potential binding modes with other molecules.

Topological Investigations (ELF, LOL, RDG)

Topological analysis of the electron density provides a deeper understanding of the chemical bonding and non-covalent interactions within a molecule.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are methods used to visualize regions of high electron localization, which correspond to atomic cores, covalent bonds, and lone pairs.

Reduced Density Gradient (RDG) analysis is particularly useful for identifying and characterizing weak non-covalent interactions, such as hydrogen bonds and van der Waals forces, by plotting the RDG against the electron density.

A literature search did not yield any studies that have performed ELF, LOL, or RDG analyses on this compound. These investigations would be instrumental in quantitatively describing the intramolecular hydrogen bonds and other steric or electronic interactions that dictate the compound's preferred conformation.

Simulation of Spectroscopic Data (e.g., GIAO-DFT for NMR)

The simulation of spectroscopic data is a critical step in validating experimentally determined structures and understanding their electronic properties. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a highly accurate approach for predicting NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus, researchers can generate a theoretical NMR spectrum to compare with experimental results, aiding in the correct assignment of chemical shifts and providing confidence in the proposed molecular structure.

There are no available publications detailing the GIAO-DFT calculation of NMR spectra for this compound. Performing such calculations would be essential for confirming the structure of synthesized samples and for providing a benchmark for future experimental work.

Coordination Chemistry of N,n 1,2 Phenylene Diisonicotinamide

Ligand Design Principles and Coordination Modes

The structure of N,N'-(1,2-phenylene)diisonicotinamide is crucial to its function as a ligand. The ortho-positioning of the two isonicotinamide (B137802) groups on the phenyl ring creates a pre-organized pocket that can favor chelation to a single metal center. The ligand possesses multiple donor sites, primarily the nitrogen atoms of the pyridyl rings and the oxygen atoms of the amide groups.

Chelation vs. Bridging Coordination

A key aspect of this ligand's chemistry is the competition between chelation and bridging coordination modes.

Chelation: Due to the proximity of the two isonicotinamide units, the ligand can wrap around a single metal ion, with both pyridyl nitrogen atoms coordinating to it. This forms a stable, seven-membered chelate ring. This mode is often observed in the formation of discrete, mononuclear complexes. The planarity and rigidity of the o-phenylene spacer are critical in predisposing the ligand for this binding mode.

Bridging: Alternatively, the two pyridyl groups can coordinate to two different metal centers. In this mode, the ligand acts as a bridge, linking metal ions to form multinuclear complexes, coordination polymers, or metal-organic frameworks (MOFs). The flexibility of the amide linkage allows for the pyridyl groups to orient in a divergent manner, facilitating the formation of extended network structures.

The preference for one mode over the other is influenced by several factors, including the nature of the metal ion (its preferred coordination number and geometry), the counter-anion, the solvent system, and the reaction stoichiometry.

Synthesis and Characterization of Discrete Metal-Ligand Complexes

The reaction of this compound with various transition metal salts under controlled conditions leads to the formation of discrete, well-defined metal-ligand complexes.

Transition Metal Complexes (e.g., Pd(II), Mn(I), Cu(II), Hg(I))

Research has demonstrated the ability of this ligand to coordinate with a variety of transition metals. For instance, square planar metals like Palladium(II) readily form complexes where the ligand acts as a bidentate N,N'-donor, satisfying two of the metal's coordination sites. With metals that prefer octahedral geometries, such as Manganese(I) or Copper(II) , the ligand can occupy two coordination sites, with other ligands like carbonyls, halides, or solvent molecules completing the coordination sphere. Studies with Mercury(I) have also shown the formation of stable complexes, highlighting the ligand's versatility. The characterization of these complexes typically involves techniques such as single-crystal X-ray diffraction, NMR spectroscopy, IR spectroscopy, and elemental analysis to confirm the structure and binding mode.

A related isomer, N,N'-(o-phenylene)dipicolinamide, which features pyridyl nitrogens in the 2-position, forms a mononuclear complex with Nickel(II) where the metal is coordinated by four nitrogen atoms in a distorted square-planar geometry. This illustrates the strong chelating ability conferred by the o-phenylene backbone.

Stoichiometric Control in Complex Formation

The stoichiometry of the reactants plays a critical role in determining the final product. By carefully controlling the metal-to-ligand ratio, chemists can direct the synthesis towards either discrete molecules or extended polymeric structures.

Metal-to-Ligand RatioPredominant Product TypeStructural Characteristics
High (e.g., 2:1)Discrete Multinuclear ComplexesLigand bridges two metal centers in a defined structure.
Equimolar (e.g., 1:1)Mononuclear Chelates or 1D ChainsFormation of stable chelate rings or simple polymeric chains.
Low (e.g., 1:2)Discrete Mononuclear ComplexesTwo ligands coordinate to a single metal center.

This table illustrates the general principles of stoichiometric control in the self-assembly of coordination complexes.

Supramolecular Self-Assembly Processes

Beyond the formation of simple discrete complexes, this compound is an excellent building block for constructing complex supramolecular architectures through self-assembly. When used in conjunction with metal ions that have specific geometric preferences, the ligand's bridging capabilities can be exploited to create predictable and well-ordered one-, two-, or three-dimensional networks.

Coordination-Driven Self-Assembly for Macrocycle and Cage Formation

Coordination-driven self-assembly is a powerful strategy for the bottom-up construction of complex, discrete supramolecular structures such as macrocycles and cages. This approach utilizes the predictable and directional nature of coordinate bonds between metal ions and organic ligands. In the context of this compound, the two isonicotinamide moieties provide divergent coordination sites, allowing the ligand to act as a "molecular clip" or linker.

When combined with metal precursors that have specific coordination geometries (e.g., square planar, tetrahedral, or octahedral), this compound can participate in the formation of closed, cyclic structures. For instance, the reaction of a ditopic ligand like this compound with a metal center that provides a 90° or 120° angle between its coordination sites can lead to the formation of discrete polygonal or polyhedral structures. While the broader field of supramolecular chemistry has seen the successful synthesis of numerous macrocycles and cages using analogous ligands, specific research detailing the formation of such discrete architectures with this compound is not extensively documented in the current literature. The principles, however, remain applicable, and it is a promising area for future investigation.

Dynamic Equilibria in Solution-Phase Self-Assembly

A key feature of coordination-driven self-assembly is the reversible nature of the metal-ligand interactions, which leads to dynamic equilibria in solution. This "error-checking" capability allows for the correction of mistakes during the assembly process, ultimately leading to the thermodynamically most stable product. The self-assembly of this compound with metal ions in solution is expected to be a dynamic process, where various oligomeric and polymeric species may coexist in equilibrium with the final, well-defined supramolecular architecture.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for studying these equilibria. Changes in chemical shifts, line broadening, and the appearance of new signals upon mixing the ligand and metal components can provide insights into the kinetics and thermodynamics of the self-assembly process. While detailed studies on the solution-phase equilibria of this compound complexes are not widely reported, the general principles of dynamic covalent chemistry suggest that the formation of any supramolecular structures would be subject to such equilibria.

Factors Influencing Supramolecular Architecture

The final supramolecular architecture adopted by a coordination system is highly sensitive to a variety of external factors. For this compound, these factors would play a crucial role in directing the self-assembly towards a specific outcome, be it a discrete cage or an extended polymer.

Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the self-assembly process. A coordinating solvent may compete with the ligand for binding to the metal center, thereby affecting the stability of the resulting complex. The solubility of the ligand, the metal salt, and the final product are also critical considerations.

Concentration: The concentration of the reactants can shift the equilibrium between different assembled species. At high concentrations, the formation of polymeric structures may be favored, while at lower concentrations, discrete, cyclic structures might be more prevalent due to entropic considerations.

Temperature: Temperature can affect both the kinetics and thermodynamics of self-assembly. Higher temperatures can provide the energy needed to overcome kinetic barriers and allow the system to reach its thermodynamic minimum. However, it can also lead to the dissociation of weaker coordinate bonds.

While these factors are known to be critical in the broader context of supramolecular chemistry, specific and detailed studies quantifying their effects on the self-assembly of this compound are an area ripe for further exploration.

Formation and Structural Diversity of Coordination Polymers

This compound has proven to be a versatile building block in the construction of coordination polymers, which are extended networks of metal ions linked by organic ligands. The flexibility and coordination modes of this ligand, combined with the choice of metal ion and reaction conditions, give rise to a rich structural diversity, ranging from one-dimensional chains to two-dimensional layers.

One-Dimensional Helical Chains

A notable example of a one-dimensional coordination polymer involving this compound is the formation of a helical structure with copper(I) iodide. The reaction of CuI with the ligand, denoted as 4-bpfob in the research, in a solution of HCN and DMF, results in a novel coordination polymer with the formula [CuI(4-bpfob)(HCN)(DMF)]n. This compound exhibits an unusual one-dimensional helical structure nih.gov.

CompoundMetal IonLigand AbbreviationDimensionalityStructural Feature
[CuI(4-bpfob)(HCN)(DMF)]nCu(I)4-bpfob1DHelical Chain

The formation of a helical structure is a testament to the interplay between the coordination preferences of the metal ion and the conformational flexibility of the ligand.

Two-Dimensional Layered Structures

This compound can also facilitate the formation of two-dimensional frameworks. When reacted with metal(II) sulfates, specifically Cu(II) and Zn(II), it forms 2D coordination polymers. In these structures, the ligand, abbreviated as 'pia', self-assembles with the metal ions to create extended layered networks.

Metal IonLigand AbbreviationDimensionalityStructural Feature
Cu(II)pia2DLayered Framework
Zn(II)pia2DLayered Framework

The specific connectivity and topology of these layers are dictated by the coordination geometry of the metal ion and the bridging mode of the diisonicotinamide ligand.

Three-Dimensional Frameworks

The extension of coordination polymers into three-dimensional frameworks is a significant goal in materials chemistry, as it can lead to porous materials with applications in gas storage, separation, and catalysis. While this compound has been successfully employed in the construction of 1D and 2D structures, the formation of 3D frameworks with this specific ligand is not well-documented in the current scientific literature. The principles of coordination polymer design suggest that the use of metal ions with more open coordination sites or the inclusion of secondary linkers could potentially lead to the formation of three-dimensional networks with this versatile ligand. Further research in this area is needed to explore the full potential of this compound in the construction of complex, three-dimensional materials.

Table of Compound Names

Abbreviation/NameFull Chemical Name
This compoundThis compound
4-bpfobThis compound
piaThis compound

Role in Metal-Organic Frameworks (MOFs) Synthesis

There is no available information in the searched scientific literature regarding the use of this compound as a linker in the synthesis of Metal-Organic Frameworks.

Design Principles for MOF Construction with Bis(pyridyl) Amide Linkers

While general design principles for MOF construction using bis(pyridyl) amide linkers exist, there are no specific principles detailed for this compound due to the absence of its application in reported MOF synthesis.

Mixed-Ligand MOF Systems

No mixed-ligand MOF systems incorporating this compound have been reported in the scientific literature that was searched. Therefore, no research findings or data tables for such systems can be presented.

Supramolecular Architectures and Crystal Engineering with N,n 1,2 Phenylene Diisonicotinamide

Hydrogen Bonding Interactions

Hydrogen bonds are fundamental to the supramolecular chemistry of N,N'-(1,2-phenylene)diisonicotinamide, providing directional control in the assembly of larger structures. The presence of both hydrogen bond donors (N-H groups of the amide) and acceptors (C=O and pyridyl N atoms) facilitates the formation of robust and predictable patterns.

Weaker C-H...O and C-H...π hydrogen bonds also play a significant role in the crystal packing of structures containing this compound. In dinuclear manganese(I) metallastirrups incorporating this ligand, C-H...O interactions are observed between the aromatic C-H groups and the carbonyl oxygen atoms of the amide or carbon monoxide ligands. nih.gov Furthermore, C-H...π interactions, where a C-H bond points towards the center of an aromatic ring, contribute to the stabilization of the supramolecular assembly. nih.gov These subtle yet numerous interactions provide additional stability to the crystal lattice.

The following table summarizes representative hydrogen bonding interactions observed in a manganese complex featuring this compound. nih.gov

Interaction TypeDonorAcceptorDistance (Å)
C-H...OC-H (phenyl)O=C (carbonyl)-
C-H...πC-H (phenyl)π-system (aromatic ring)-

Co-crystallization and Solvent Inclusion Effects

While specific studies on the co-crystallization of this compound are not extensively documented in the reviewed literature, the general principles of co-crystallization are applicable. The hydrogen bonding capabilities of the amide and pyridyl groups make it a prime candidate for forming co-crystals with other molecules that possess complementary functional groups, such as carboxylic acids. nih.gov

Anion-Pi Interactions and Host-Guest Chemistry

Direct research on anion-pi interactions and host-guest chemistry specifically involving this compound as the host is limited in the available literature. However, the electron-deficient nature of the pyridyl rings suggests a potential for anion-pi interactions, where an anion is attracted to the face of the aromatic ring. In the context of its coordination complexes, the anions present in the crystal lattice primarily engage in hydrogen bonding with the amide N-H groups. acs.org

The folded conformation that this compound can adopt, particularly when coordinated to metal centers, creates potential cavities that could encapsulate guest molecules. In the dinuclear manganese metallastirrups, the ligand helps to form a cavity-like structure, and the study of its molecular recognition capabilities with aromatic compounds indicates its potential for host-guest interactions. nih.gov

Design and Synthesis of Porous Materials (e.g., MOFs)

The use of this compound as a linker in the synthesis of metal-organic frameworks (MOFs) and other porous materials is an area of potential, though specific examples are not prevalent in the reviewed literature, which more commonly features the 1,4-isomer. acs.orgnih.gov The angular disposition of the two pyridyl donor groups in the 1,2-isomer, as opposed to the linear arrangement in the 1,4-isomer, would be expected to lead to different network topologies in the resulting MOFs. The inherent flexibility of the ligand could also allow for the formation of dynamic or "soft" porous materials. While not strictly MOFs, the formation of coordination polymers with silver(I) demonstrates its ability to create extended networks with potential porosity. nih.gov The development of porous organic cages (POCs) is another area where the geometric constraints of this ligand could be exploited to create discrete, soluble porous molecules. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N'-(1,2-Phenylene)diisonicotinamide, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via condensation reactions between 1,2-phenylenediamine derivatives and isonicotinoyl chloride. Key parameters include solvent choice (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios. For example, in analogous syntheses of bis-amide derivatives, yields improve with excess acyl chloride and inert atmospheres to prevent hydrolysis .
  • Data Note : Yields often range from 60–80%, with impurities arising from incomplete substitution or side reactions (e.g., oxidation of the aromatic ring). Purity is confirmed via HPLC or NMR .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • FTIR : Confirms amide bonds (C=O stretch at ~1677 cm⁻¹, N-H stretch at ~3227 cm⁻¹) .
  • NMR : ^1H NMR resolves aromatic protons (δ 7.2–7.8 ppm) and amide NH signals (δ ~10 ppm). ^13C NMR identifies carbonyl carbons at ~157 ppm .
  • Mass Spectrometry : TOF-MS (e.g., m/z 395.13 [M+H]⁺) validates molecular weight .

Advanced Research Questions

Q. What role does this compound play in the self-assembly of coordination polymers, and how do metal ions affect their topology?

  • Experimental Design : The ligand acts as a bridging unit due to its two pyridyl groups. Coordination with Cu(II) or Zn(II) forms 2D frameworks, while Co(II)/Ni(II) yields 1D chains. Solvent systems (e.g., methanol/water mixtures) and counterions (Cl⁻, NO₃⁻) influence dimensionality .
  • Key Findings : Cu(II) polymers exhibit photoluminescence at 450–500 nm, attributed to ligand-centered transitions, while Zn(II) frameworks show enhanced thermal stability (decomposition >300°C) .

Q. How do steric and electronic effects of substituents on the phenyl ring impact the ligand’s binding affinity in metal-organic frameworks (MOFs)?

  • Case Study : Substituting the phenyl ring with electron-withdrawing groups (e.g., -Cl) reduces electron density on pyridyl N atoms, weakening metal coordination. Steric hindrance from bulky substituents (e.g., tert-butyl) disrupts planar geometries, lowering framework stability .
  • Contradiction Analysis : While tert-butyl groups reduce yield (33% vs. 60% for sec-butyl), they enhance solubility in non-polar solvents, enabling applications in thin-film MOFs .

Q. What methodologies are used to analyze the thermal stability of coordination polymers derived from this ligand?

  • Protocol : Thermogravimetric analysis (TGA) under N₂ atmosphere (heating rate: 10°C/min) reveals decomposition stages. For example, Cu(II) polymers lose solvent molecules below 150°C and ligand decomposition occurs at ~350°C .
  • Data Interpretation : Residual mass (~20%) corresponds to metal oxide formation, confirmed via XRD .

Q. How can spectral discrepancies in reported IR/NMR data for analogous bis-amide derivatives be resolved?

  • Troubleshooting :

  • Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts NH proton signals by 0.5–1.0 ppm .
  • Crystallinity : Amorphous samples may show broadened IR peaks; recrystallization from ethanol/water improves resolution .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

  • Optimization :

  • Protecting Groups : Use Boc-protected intermediates to prevent unwanted side reactions during amidation .
  • Catalysis : Pd/C or CuI accelerates coupling steps in heterocyclic derivatives .

Q. How are antimicrobial studies designed for metal complexes of this ligand, and what controls are critical?

  • Protocol : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria. Controls include ligand-only samples and free metal ions to distinguish ligand vs. complex activity .
  • Data Validation : Compare with standard antibiotics (e.g., ampicillin) and confirm via colony-forming unit (CFU) counts .

Tables for Key Comparative Data

PropertyCu(II) Polymer Zn(II) Polymer Co(II) Complex
Photoluminescence (λ_max) 480 nm465 nmN/A
Thermal Decomposition (°C) 350360310
Surface Area (BET, m²/g) 1209550

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.